

In-Depth Technical Guide to Z-L-Leucine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-[(Phenylmethoxy)carbonyl]-L-leucine*

Cat. No.: *B554384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -benzyloxycarbonyl-L-leucine (Z-L-Leucine), a critical reagent in peptide synthesis and various research applications. This document details its chemical structure, molecular weight, and key physicochemical properties. It further presents detailed experimental protocols for its synthesis, application in solid-phase peptide synthesis (SPPS), and subsequent deprotection. Additionally, the biological context of its parent amino acid, L-leucine, is explored through its biosynthetic and significant signaling pathways.

Core Concepts: Structure and Properties

Z-L-Leucine is a protected form of the essential amino acid L-leucine, where the alpha-amino group is masked by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.

Physicochemical Data

A summary of the key quantitative data for Z-L-Leucine and its parent compound, L-leucine, is presented below for easy comparison.

Property	Z-L-Leucine	L-Leucine
Molecular Formula	$C_{14}H_{19}NO_4$	$C_6H_{13}NO_2$
Molecular Weight	265.31 g/mol	131.17 g/mol [1]
Appearance	White crystalline powder	White crystals or crystalline powder
Optical Rotation $[\alpha]D$	-15.5° to -17.5° (c=2 in acetic acid)	+14.5° to +16.0° (in 6 M HCl)

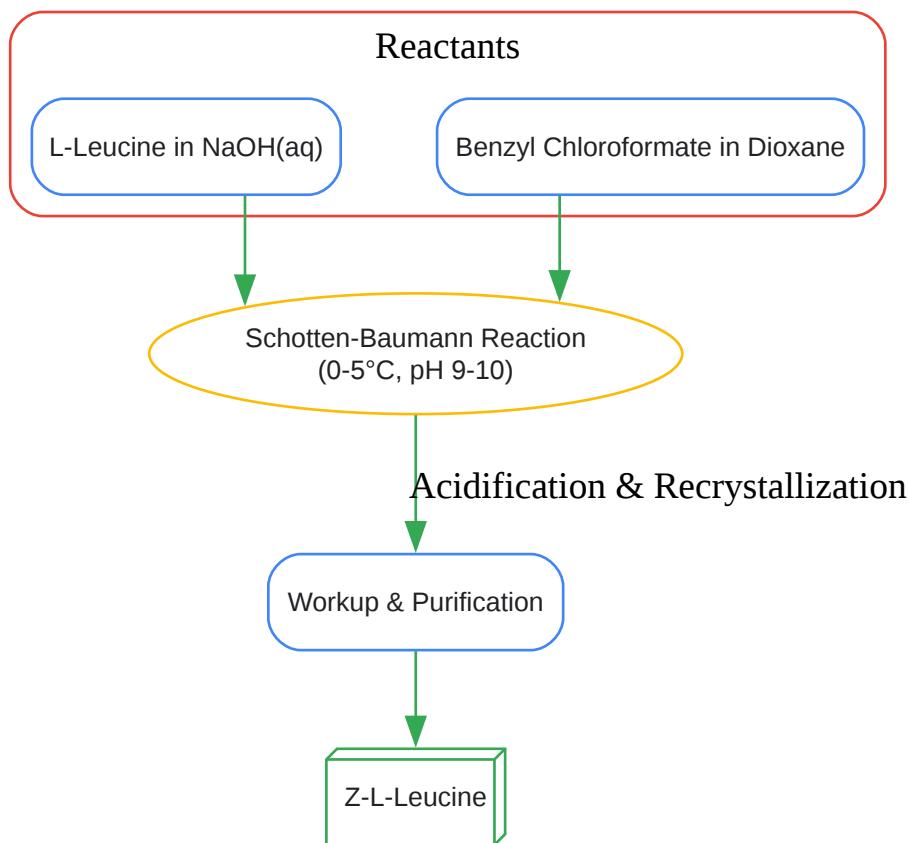
Experimental Protocols

Detailed methodologies for the synthesis, coupling, and deprotection of Z-L-Leucine are provided below. These protocols are foundational for its effective use in a laboratory setting.

Synthesis of Z-L-Leucine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the N-acylation of amines.[2][3][4][5] In this case, L-leucine is reacted with benzyl chloroformate to yield Z-L-Leucine.

Materials:


- L-leucine
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- Dissolve L-leucine in a 2 M NaOH solution in a flask and cool the mixture in an ice bath.
- In a separate container, dissolve benzyl chloroformate in dioxane.
- Add the benzyl chloroformate solution and a 4 M NaOH solution dropwise and simultaneously to the L-leucine solution while maintaining the temperature at 0-5 °C and the pH between 9-10.
- After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
- Extract the aqueous solution with ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Z-L-Leucine should form.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-L-Leucine.
- Dry the final product under vacuum.

Experimental Workflow for Z-L-Leucine Synthesis

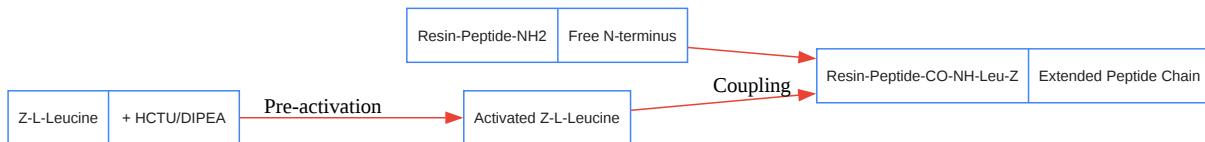
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Z-L-Leucine.

Solid-Phase Peptide Synthesis (SPPS): Coupling of Z-L-Leucine

This protocol outlines the coupling of Z-L-Leucine to a resin-bound peptide chain using HCTU as the activating agent.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:


- Fmoc-deprotected peptide-resin
- Z-L-Leucine
- O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)

Procedure:

- Swell the Fmoc-deprotected peptide-resin in DMF.
- In a separate vessel, dissolve Z-L-Leucine (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution from step 2 and pre-activate for 1-2 minutes.
- Add the activated Z-L-Leucine solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a qualitative ninhydrin test.
- Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

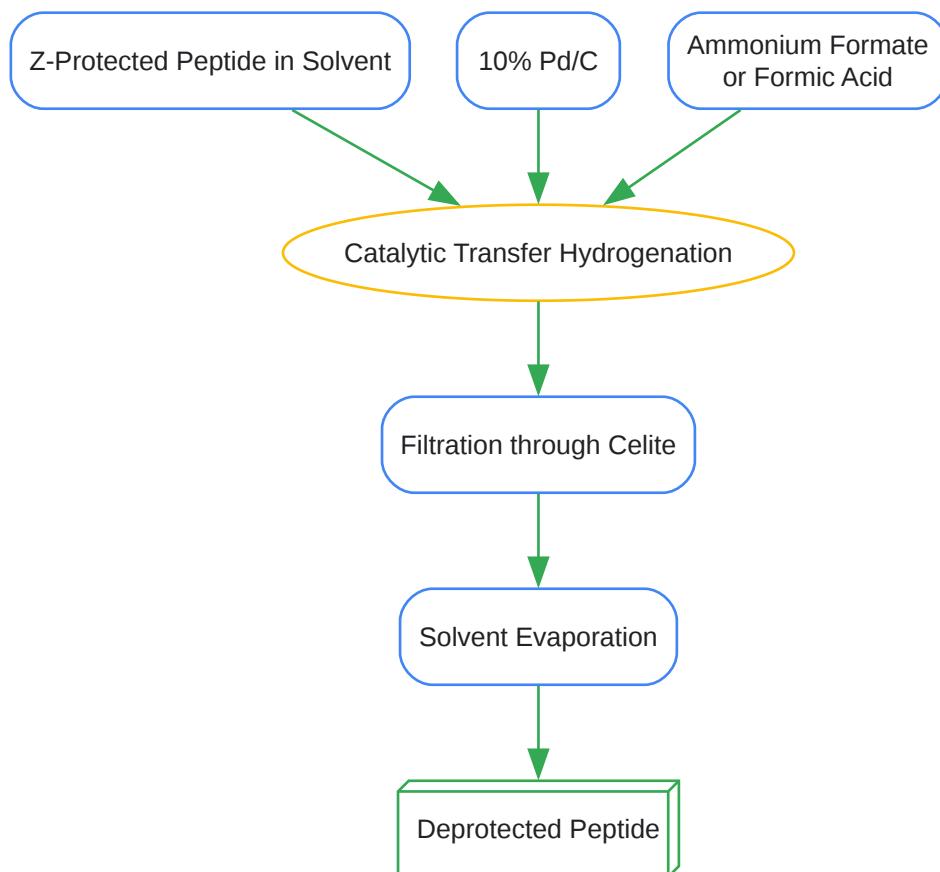
Z-L-Leucine Coupling in SPPS

[Click to download full resolution via product page](#)

Caption: Logical flow of Z-L-Leucine coupling in SPPS.

Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for removing the benzyloxycarbonyl (Z) protecting group.[10][11][12][13]


Materials:

- Z-protected peptide
- 10% Palladium on carbon (Pd/C)
- Ammonium formate or formic acid
- Methanol or ethanol

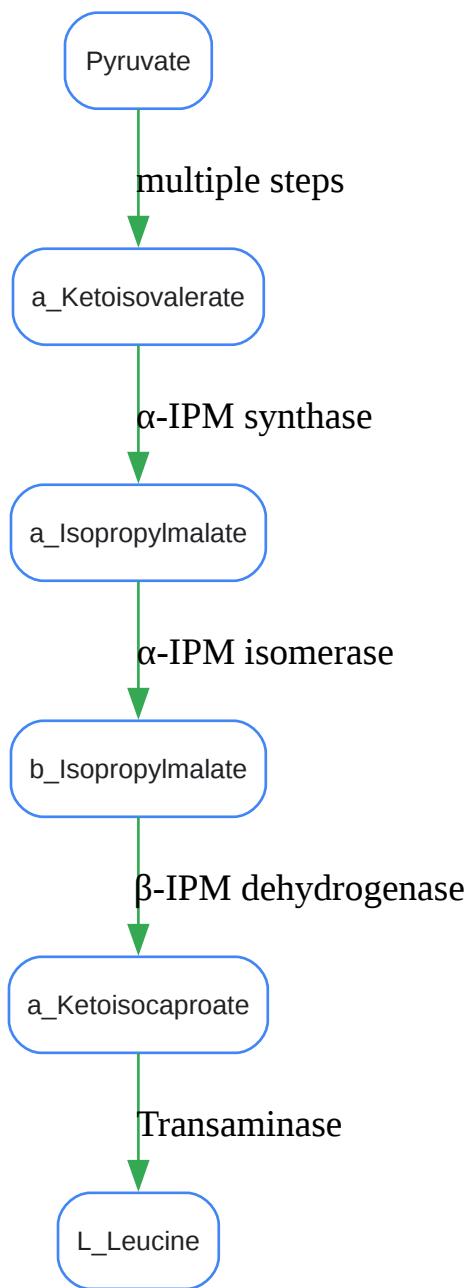
Procedure:

- Dissolve the Z-protected peptide in methanol or ethanol.
- Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).
- Add ammonium formate (several equivalents) or formic acid to the reaction mixture.
- Stir the suspension at room temperature. The reaction is typically complete within 1-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.

Z-Group Deprotection Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Z-group deprotection.


Biological Significance of L-Leucine

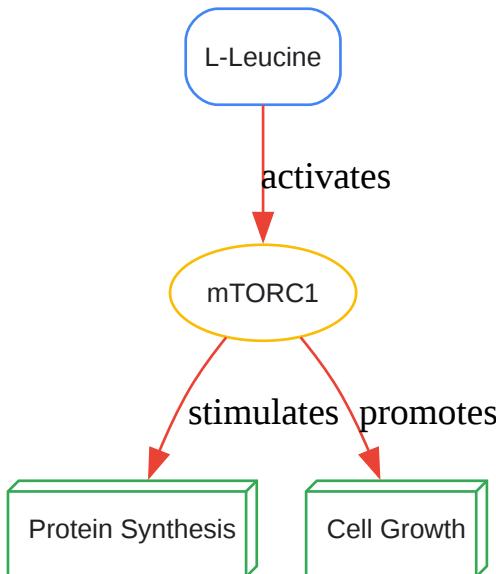
While Z-L-Leucine is a synthetic molecule, its core component, L-leucine, is an essential amino acid with significant biological roles.

L-Leucine Biosynthesis

In plants and microorganisms, L-leucine is synthesized from pyruvate through a multi-step pathway.^{[14][15][16]} The key steps involve the formation of α -ketoisovalerate, which is then converted to α -isopropylmalate, β -isopropylmalate, and α -ketoisocaproate, the direct precursor of L-leucine. The final step is a transamination reaction.^{[14][15]}

L-Leucine Biosynthesis Pathway

[Click to download full resolution via product page](#)


Caption: Simplified L-leucine biosynthesis pathway.

mTOR Signaling Pathway

L-leucine plays a critical role as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[15][17][18][19] mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis.[19]

Leucine's activation of mTORC1, a component of the mTOR pathway, stimulates protein synthesis, making it a key regulator of muscle growth and metabolism.[17][18][20]

L-Leucine and mTOR Signaling

[Click to download full resolution via product page](#)

Caption: L-Leucine's role in the mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aapep.bocsci.com [aapep.bocsci.com]
- 16. Leucine -MetwareBio [metwarebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Z-L-Leucine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554384#z-l-leucine-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com